molecular formula C6H9BrO2 B151991 Ethyl 4-bromocrotonate CAS No. 37746-78-4

Ethyl 4-bromocrotonate

Cat. No.: B151991
CAS No.: 37746-78-4
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-ONEGZZNKSA-N
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Description

Ethyl 4-bromocrotonate, also known as ethyl trans-4-bromo-2-butenoate, is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromocrotonate can be synthesized through the bromination of ethyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromocrotonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles and nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-bromocrotonate is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients and intermediates.

    Agrochemicals: Employed in the production of herbicides, insecticides, and fungicides.

    Dyestuffs: Utilized in the synthesis of dyes and pigments

Mechanism of Action

Ethyl 4-bromocrotonate acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and inhibiting the enzyme’s catalytic function. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • Methyl 4-bromocrotonate
  • Ethyl 4-bromobutyrate
  • Methyl trans-4-bromo-2-butenoate
  • 4-Bromobutyric acid

Comparison: this compound is unique due to its specific structural features, such as the presence of a bromine atom and a conjugated double bond, which make it highly reactive in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in organic synthesis .

Biological Activity

Ethyl 4-bromocrotonate, with the chemical formula C6_6H9_9BrO2_2 and CAS number 37746-78-4, is a compound of interest in various biological and chemical studies. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 193.04 g/mol
  • InChI Key : FHGRPBSDPBRTLS-UHFFFAOYSA-N
  • Boiling Point : Not specified
  • Log P (octanol-water partition coefficient) : 1.5 to 2.32, indicating moderate lipophilicity which suggests potential for biological activity.

Biological Activity Overview

This compound has been studied for its cytotoxic properties and its role in synthesizing various biologically active compounds. Its structural features allow it to participate in diverse chemical reactions, which can lead to the formation of compounds with significant biological activities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in RSC Advances demonstrated that derivatives synthesized from this compound exhibited varying degrees of cytotoxicity against different cancer cell lines (e.g., HeLa and MCF-7 cells) . The results indicated that certain derivatives showed promising anticancer activity, warranting further investigation into their mechanisms of action.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the following:

  • Alkylation Reactions : this compound can act as an electrophile in alkylation reactions, potentially modifying cellular macromolecules such as proteins and nucleic acids.
  • Formation of Reactive Intermediates : The compound may generate reactive intermediates that could induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous tissues.

Table 1: Summary of Cytotoxicity Studies on this compound Derivatives

Study ReferenceCell LineIC50_{50} (µM)Observations
RSC Advances HeLa25Significant cytotoxicity observed
RSC Advances MCF-730Moderate cytotoxicity; further derivatization needed for enhanced activity
Other StudiesVariousVariesGeneral trend shows potential anticancer properties

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various biologically active compounds, including benzofurans and other heterocycles. For example, a base-mediated cyclocondensation reaction involving this compound has been reported to yield benzofuran derivatives with notable biological activities .

Table 2: Synthesis Pathways Involving this compound

Reaction TypeConditionsProducts
Base-mediated cyclizationSalicylaldehyde + baseBenzofuran derivatives
Alkylation with nucleophilesVarious nucleophilesDiverse alkylated products
Condensation with aldehydesUnder reflux conditionsFunctionalized aromatic compounds

Safety Profile

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of protective equipment.

Properties

IUPAC Name

ethyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347452
Record name Ethyl (E)-4-bromobut-2-enoate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-78-4, 6065-32-3
Record name Ethyl (E)-4-bromo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37746-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromocrotonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-, ethyl ester, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (E)-4-bromobut-2-enoate
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Record name Ethyl 4-bromocrotonate
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Record name Ethyl (E)-4-bromobut-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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